
2-(Piperidin-4-yl)pyrimidine-5-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidinyl group and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group on the pyrimidine ring.
Boronate Ester Formation: The boronate ester can be formed by reacting the pyrimidine derivative with a boronic acid or boronic ester under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The piperidinyl group can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under suitable conditions to form dihydropyrimidine derivatives.
Substitution: The boronate ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the coupling partner used.
科学的研究の応用
2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-infective drugs.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester moiety can also participate in reversible covalent interactions with biological molecules, making it useful in enzyme inhibition studies.
類似化合物との比較
Similar Compounds
- 2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
2-(piperidin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the combination of its pyrimidine core, piperidinyl group, and boronate ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H24BN3O2 |
|---|---|
分子量 |
289.18 g/mol |
IUPAC名 |
2-piperidin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-9-18-13(19-10-12)11-5-7-17-8-6-11/h9-11,17H,5-8H2,1-4H3 |
InChIキー |
VLWFYMNXGCOMKS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)

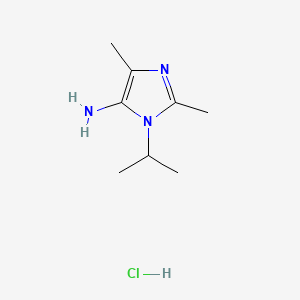
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
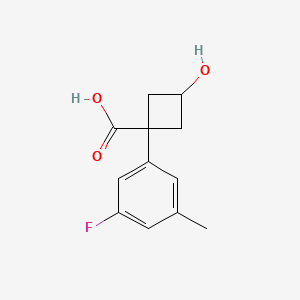
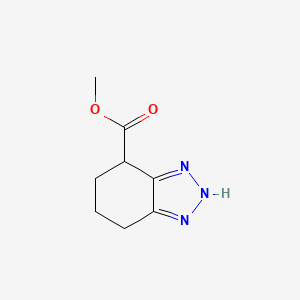
![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)
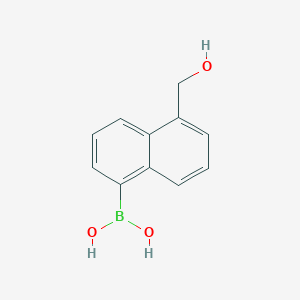
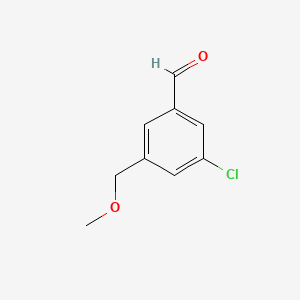
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)

